

# Use of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in drug discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B057110

[Get Quote](#)

An emerging trend in medicinal chemistry involves the use of spirocyclic scaffolds to explore three-dimensional chemical space, often leading to compounds with improved pharmacological properties. Among these, the 1,4-Dioxaspiro[4.5]decane framework has proven to be a versatile building block. This document provides detailed application notes and protocols on the use of **1,4-Dioxaspiro[4.5]decane-8-carbonitrile**, a key intermediate in the synthesis of various biologically active molecules. While the carbonitrile itself is not typically the final active compound, its strategic importance lies in its role as a precursor to a diverse range of derivatives with applications in oncology, inflammation, and neurobiology.

## Application Notes

The primary application of **1,4-Dioxaspiro[4.5]decane-8-carbonitrile** in drug discovery is as a crucial synthetic intermediate. The spirocyclic ketal motif offers metabolic stability and conformational rigidity, while the carbonitrile group is a versatile functional handle that can be readily converted into other functionalities, such as amines or amides, to generate libraries of compounds for biological screening.

Derivatives of the 1,4-Dioxaspiro[4.5]decane scaffold have been investigated for a variety of therapeutic targets:

- Sigma-1 ( $\sigma 1$ ) Receptor Ligands: The 1,4-dioxa-8-azaspiro[4.5]decane core, derived from the carbonitrile, has been used to develop potent and selective  $\sigma 1$  receptor ligands.<sup>[1]</sup> These receptors are implicated in a range of neurological disorders and are overexpressed in

several types of tumors. Radiolabeled derivatives have shown potential as PET imaging agents for cancer diagnosis.[1][2]

- Janus Kinase (JAK) Inhibitors: By modifying the core scaffold to a 2,8-diazaspiro[4.5]decan-1-one structure, potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) have been developed.[3] These inhibitors show promise for the treatment of inflammatory bowel disease by modulating inflammatory cytokine signaling.[3]
- Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Further elaboration of the diazaspiro[4.5]decanone scaffold has yielded potent inhibitors of RIPK1, a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[4]
- Serotonin 5-HT1A Receptor Agonists: The related 1-oxa-4-thiaspiro[4.5]decanone scaffold has been explored for the development of potent and selective 5-HT1A receptor agonists, which are of interest for treating anxiety and depression.[5]
- Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: A 1,4,8-triazaspiro[4.5]decan-2-one framework has been shown to inhibit the opening of the mPTP, a potential therapeutic target for ischemia-reperfusion injury.[6]

The versatility of the 1,4-Dioxaspiro[4.5]decanone core allows for the generation of diverse molecular architectures targeting a wide array of biological pathways.

## Quantitative Data of Biologically Active Derivatives

The following table summarizes the biological activity of various derivatives synthesized using the spiro[4.5]decanone scaffold.

| Compound Class           | Specific Derivative Example                                  | Target(s)   | Activity Type | Quantitative Value(s)   | Reference |
|--------------------------|--------------------------------------------------------------|-------------|---------------|-------------------------|-----------|
| σ1 Receptor Ligand       | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | Affinity (Ki) | 5.4 ± 0.4 nM            | [1][2]    |
| Dual TYK2/JAK1 Inhibitor | Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative)    | TYK2, JAK1  | IC50          | TYK2: 6 nM, JAK1: 37 nM | [3]       |
| RIPK1 Kinase Inhibitor   | Compound 41 (a 2,8-diazaspiro[4.5]decan-1-one derivative)    | RIPK1       | IC50          | 92 nM                   | [4]       |
| 5-HT1A Receptor Agonist  | Compound 15 (an oxathiaspiro[4.5]decan derivative)           | 5-HT1A      | Potency (pD2) | 9.58                    | [5]       |

## Experimental Protocols

### Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-carbonitrile

This protocol describes the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target carbonitrile via a Van Leusen reaction.[7]

## Materials:

- 1,4-Dioxaspiro[4.5]decan-8-one
- p-Toluenesulfonylmethyl isocyanide (TosMIC)
- Sodium Hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Diethyl Ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

## Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.
- Cool the suspension to 0 °C in an ice bath.
- In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.
- Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.
- Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Partition the mixture between diethyl ether and water. Separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **1,4-Dioxaspiro[4.5]decane-8-carbonitrile**.

## Protocol 2: Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to Amine

This protocol details the reduction of the nitrile to the corresponding primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a key precursor for further derivatization.[\[7\]](#)

### Materials:

- **1,4-Dioxaspiro[4.5]decane-8-carbonitrile**
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous Tetrahydrofuran (THF)
- Water
- 15% aqueous Sodium Hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, dropping funnel

### Procedure:

- Under an inert atmosphere, carefully suspend LiAlH<sub>4</sub> (1.5 equivalents) in anhydrous THF in a round-bottom flask.

- Cool the suspension to 0 °C in an ice bath.
- Dissolve **1,4-Dioxaspiro[4.5]decane-8-carbonitrile** (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH<sub>4</sub> suspension at 0 °C.
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (e.g., 0.4 mL per 1 g of LiAlH<sub>4</sub>), 15% aqueous NaOH solution (e.g., 0.4 mL per 1 g of LiAlH<sub>4</sub>), and then water (e.g., 1.2 mL per 1 g of LiAlH<sub>4</sub>) in a Fieser workup.
- Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
- Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. The product is often of sufficient purity for subsequent steps.

## Visualizations



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a  $\sigma$ 1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 18F $\square$ -Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a  $\sigma$ 1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Use of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in drug discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057110#use-of-1-4-dioxaspiro-4-5-decane-8-carbonitrile-in-drug-discovery]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)